molecular formula C24H22N2O4 B11656352 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B11656352
M. Wt: 402.4 g/mol
InChI Key: SMBSPUYOGKQSCN-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Acylation: The acylation of the benzoxazole derivative with 2-(3,4-dimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine results in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique optical or electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, while the methoxy and phenoxy groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide
  • 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide is unique due to the presence of both methoxy and dimethylphenoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s solubility, stability, and binding affinity to specific targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C24H22N2O4/c1-15-8-10-18(12-16(15)2)29-14-23(27)25-20-13-17(9-11-21(20)28-3)24-26-19-6-4-5-7-22(19)30-24/h4-13H,14H2,1-3H3,(H,25,27)

InChI Key

SMBSPUYOGKQSCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)C

Origin of Product

United States

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